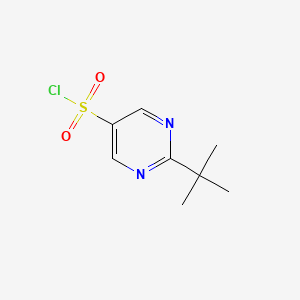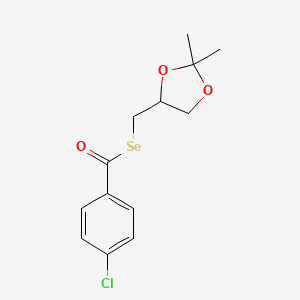
Methyl 6-(difluoromethyl)indolizine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(difluoromethyl)indolizine-2-carboxylate is a chemical compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The presence of the difluoromethyl group in this compound adds unique properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(difluoromethyl)indolizine-2-carboxylate typically involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . This method provides good results for a broad scope of substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(difluoromethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Substitution reactions can occur at the difluoromethyl group or the indolizine ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
Methyl 6-(difluoromethyl)indolizine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes with specific properties.
Mécanisme D'action
The mechanism of action of methyl 6-(difluoromethyl)indolizine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The indolizine ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its activity .
Comparaison Avec Des Composés Similaires
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 2-(2-nitrophenyl)acrylate
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness: Methyl 6-(difluoromethyl)indolizine-2-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H9F2NO2 |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
methyl 6-(difluoromethyl)indolizine-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-16-11(15)8-4-9-3-2-7(10(12)13)5-14(9)6-8/h2-6,10H,1H3 |
Clé InChI |
WHKKUPLIEGGZIB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN2C=C(C=CC2=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)




![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)


![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)


![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)

![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
